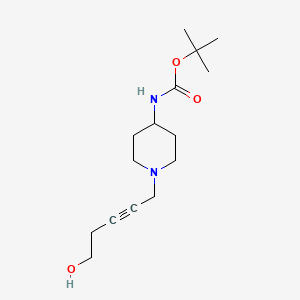
Tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamat de tert-butyle (1-(5-hydroxypent-2-yn-1-YL)pipéridin-4-YL) est un composé chimique de formule moléculaire C14H24N2O3. Il s'agit d'un dérivé de la pipéridine, caractérisé par la présence d'un groupe carbamate de tert-butyle et d'une chaîne latérale hydroxypentynyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du carbamat de tert-butyle (1-(5-hydroxypent-2-yn-1-YL)pipéridin-4-YL) implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec la pipéridine et le carbamate de tert-butyle comme principaux matériaux de départ.
Formation de la chaîne latérale hydroxypentynyle : La chaîne latérale hydroxypentynyle est introduite par une série de réactions, notamment l'alkylation et l'hydroxylation.
Réaction de couplage : La chaîne latérale hydroxypentynyle est ensuite couplée au cycle de pipéridine à l'aide de réactifs et de conditions de couplage appropriés.
Formation du produit final : Le produit final, le carbamat de tert-butyle (1-(5-hydroxypent-2-yn-1-YL)pipéridin-4-YL), est obtenu après purification et caractérisation.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification efficaces pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le carbamat de tert-butyle (1-(5-hydroxypent-2-yn-1-YL)pipéridin-4-YL) subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Le groupe alcyne peut être réduit pour former des alcanes ou des alcènes.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les réducteurs courants comprennent le gaz hydrogène (H2) avec un catalyseur au palladium (Pd/C) et l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogénoalcanes et les nucléophiles.
Principaux produits formés
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcanes ou d'alcènes.
Substitution : Formation de dérivés de pipéridine substitués.
Applications De Recherche Scientifique
Le carbamat de tert-butyle (1-(5-hydroxypent-2-yn-1-YL)pipéridin-4-YL) a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Recherché pour ses applications thérapeutiques potentielles, par exemple dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action du carbamat de tert-butyle (1-(5-hydroxypent-2-yn-1-YL)pipéridin-4-YL) implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Mécanisme D'action
The mechanism of action of tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Carbamat de tert-butyle (1-(6-bromo-3-chloroquinoléin-4-yl)pipéridin-4-yl) : Structure similaire, mais contient un cycle quinoléine.
Carbamat de tert-butyle (1-oxo-1-phénylhex-5-yn-2-yl) : Structure similaire, mais contient un groupe phényle
Unicité
Le carbamat de tert-butyle (1-(5-hydroxypent-2-yn-1-YL)pipéridin-4-YL) est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour des applications de recherche et industrielles spécifiques .
Propriétés
Formule moléculaire |
C15H26N2O3 |
|---|---|
Poids moléculaire |
282.38 g/mol |
Nom IUPAC |
tert-butyl N-[1-(5-hydroxypent-2-ynyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-13-7-10-17(11-8-13)9-5-4-6-12-18/h13,18H,6-12H2,1-3H3,(H,16,19) |
Clé InChI |
GZODZPKMZAPQJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(CC1)CC#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




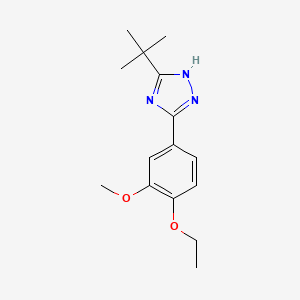
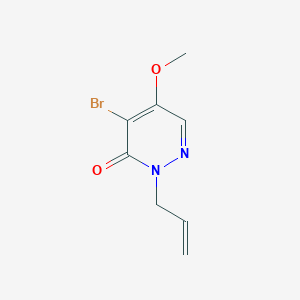
![tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11786967.png)
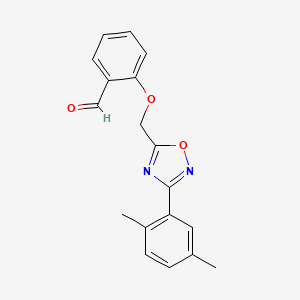
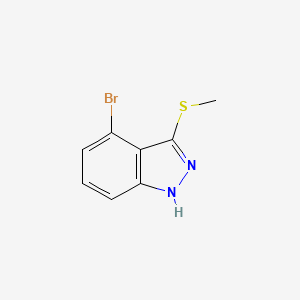
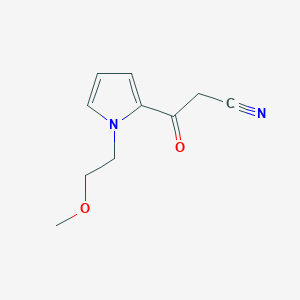
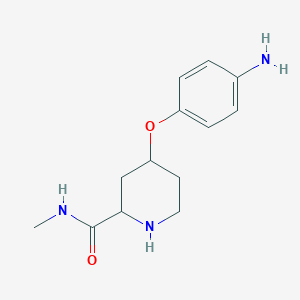
![1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786992.png)
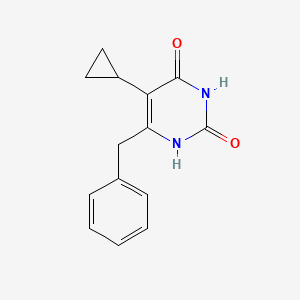

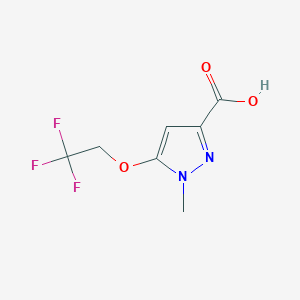
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787025.png)
